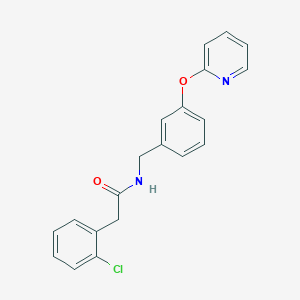

2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-18-9-2-1-7-16(18)13-19(24)23-14-15-6-5-8-17(12-15)25-20-10-3-4-11-22-20/h1-12H,13-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOEALMDUTQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-(pyridin-2-yloxy)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of chlorophenyl acetamides possess cytotoxic effects against human cancer cell lines, indicating potential for development into anticancer drugs .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Research has shown that certain chlorophenyl derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | P. aeruginosa | TBD |

Neurological Applications

Research into the neuroprotective effects of similar compounds suggests that this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A research article highlighted the neuroprotective effects of pyridine derivatives on neuronal cells subjected to oxidative stress, suggesting a mechanism through which this compound could exert similar effects .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous acetamide derivatives:

Pharmacokinetic Considerations

- Solubility and Bioavailability :

- The hydroxypropyl-substituted analog () has improved aqueous solubility due to its hydroxyl group, whereas the target compound’s pyridinyloxy-benzyl group may reduce solubility but enhance membrane permeability .

- Methoxybenzothiazole derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration compared to the target compound .

Biological Activity

2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

The compound is characterized by a chloro-substituted phenyl group and a pyridine moiety, which contribute to its biological activity. The synthesis typically involves several steps, including:

- Formation of the acetamide backbone : Achieved through the reaction of an acyl chloride with an appropriate amine.

- Introduction of substituents : Halogenation reactions introduce the chloro group, while nucleophilic substitutions attach the pyridin-2-yloxy group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

The compound interacts with specific molecular targets, potentially modulating receptor activity or enzyme functions. This interaction can influence various biological pathways, including:

- Signal transduction pathways

- Gene expression regulation

- Metabolic processes

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in different biological contexts:

- Antiparasitic Activity : A study demonstrated that derivatives incorporating pyridine groups exhibited varying degrees of antiparasitic activity, with some showing significant potency (EC50 values ranging from 0.038 to 0.177 μM) .

- Antimicrobial Properties : Research into related compounds indicated that modifications to the chlorophenyl structure can enhance antimicrobial efficacy, suggesting that structural variations can significantly impact biological activity .

- Metabolic Stability : Investigations into metabolic stability revealed that certain modifications led to improved stability in human liver microsomes, indicating a balance between solubility and activity .

Data Table: Biological Activity Summary

Comparative Analysis

When compared to similar compounds, such as 2-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, the presence of the chloro group in our compound appears to enhance its reactivity and biological effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical parameters for obtaining high-purity 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with substitution reactions under alkaline conditions to install the pyridinyloxy group, followed by condensation with the acetamide backbone. Key parameters include:

- Temperature control : Moderate heating (40–80°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency .

- Catalysts : Use of coupling agents (e.g., DCC or EDCI) for amide bond formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the chlorophenyl (~7.3–7.5 ppm) and pyridinyloxy groups (~8.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- FTIR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-Cl (~750 cm) confirm functional groups .

Q. What standard biological screening protocols are recommended for initial activity assessment of this acetamide derivative?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorescence-based substrates .

- Antimicrobial screening : Broth microdilution (MIC) tests against Gram-positive/negative bacteria and fungal strains .

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

- Methodological Answer :

- Orthogonal assays : Validate conflicting results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural analogs : Synthesize derivatives to test structure-activity relationships (SAR) and identify critical functional groups .

- Metabolite profiling : LC-MS/MS to assess compound stability or metabolic activation in biological matrices .

Q. What strategies optimize regioselectivity in derivatization reactions involving the pyridinyloxy moiety?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic substitution .

- Metal catalysis : Use Pd-mediated C-H activation for selective functionalization of the pyridine ring .

- Protecting groups : Shield reactive sites (e.g., acetamide nitrogen) during multi-step syntheses .

Q. Which computational modeling approaches best predict the compound's interaction with non-canonical biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB) for off-target binding .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .

- DFT calculations : MESP and HOMO-LUMO analysis to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.